molecular formula C9H9BrN2S B15060610 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine

2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine

Cat. No.: B15060610
M. Wt: 257.15 g/mol
InChI Key: FJRRDPNKTZOCKJ-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of a bromine atom at the second position and a dimethylamine group at the sixth position of the benzothiazole ring. This compound has a molecular formula of C9H9BrN2S and a molecular weight of 257.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine typically involves the bromination of N,N-dimethylbenzo[d]thiazol-6-amine. One common method includes the reaction of N,N-dimethylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Chloro-N,N-dimethylbenzo[d]thiazol-6-amine
  • 2-Iodo-N,N-dimethylbenzo[d]thiazol-6-amine
  • 2-Fluoro-N,N-dimethylbenzo[d]thiazol-6-amine

Comparison: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H9BrN2S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3

InChI Key

FJRRDPNKTZOCKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

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